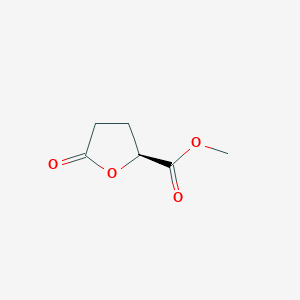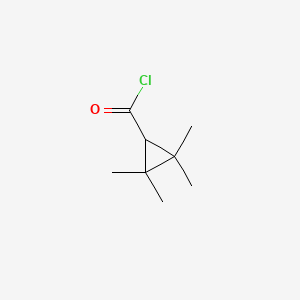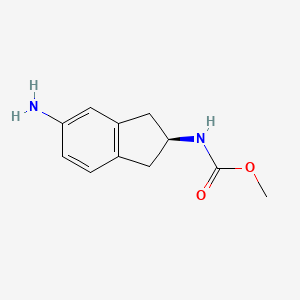
Methyl 2-(Methylthio)pyrimidine-5-carboxylate
Vue d'ensemble
Description
“Methyl 2-(Methylthio)pyrimidine-5-carboxylate” is a chemical compound with the empirical formula C7H8N2O2S . It is also known by the synonyms “2-(Methylthio)pyrimidine-5-carboxylic acid methyl ester” and "2-Methylsulfanylpyrimidine-5-carboxylic acid methyl ester" . The CAS Number for this compound is 38275-41-1 .
Molecular Structure Analysis
The molecular weight of “Methyl 2-(Methylthio)pyrimidine-5-carboxylate” is 184.22 . The SMILES string representation of its structure isO=C(OC)C1=CN=C(SC)N=C1 . Physical And Chemical Properties Analysis
“Methyl 2-(Methylthio)pyrimidine-5-carboxylate” is a powder with a melting point of 94-97 °C . It has an assay of 97% .Applications De Recherche Scientifique
Neuroprotective and Anti-neuroinflammatory Agents
Methyl 2-(Methylthio)pyrimidine-5-carboxylate: derivatives have been studied for their potential as neuroprotective and anti-neuroinflammatory agents. These compounds can inhibit the production of nitric oxide and tumor necrosis factor-alpha in human microglia cells, which are key factors in neuroinflammation . They also show promise in reducing the expression of stress and apoptosis markers in human neuronal cells, indicating a potential for treating neurodegenerative diseases .
DNA-PK Inhibitor Synthesis
This compound serves as a precursor in the synthesis of DNA-dependent protein kinase (DNA-PK) inhibitors, such as AZD7648. DNA-PK inhibitors are crucial in cancer therapy as they play a role in repairing DNA double-strand breaks, making them effective in combination with radiotherapy and chemotherapy .
Nucleophilic Substitution Reactions
The methylthio group in Methyl 2-(Methylthio)pyrimidine-5-carboxylate is labile, which makes it suitable for nucleophilic substitution reactions. This property is utilized in the synthesis of various pyrimidine derivatives that have potential applications in pharmaceuticals and agrochemicals .
Amination Reactions
The compound is also used in amination reactions, where it reacts with amines and hydrazine. This process is important for creating secondary amines, which are valuable intermediates in the synthesis of pharmaceuticals .
Antiviral and Anticancer Activity
Pyrimidine derivatives, including those derived from Methyl 2-(Methylthio)pyrimidine-5-carboxylate , have shown antiviral and anticancer activities. These activities make them candidates for further research in the development of new therapeutic agents .
Antioxidant and Antimicrobial Applications
The antioxidant and antimicrobial properties of pyrimidine derivatives are also noteworthy. These properties are beneficial in developing compounds that can protect against oxidative stress and microbial infections .
Chemical Process Research and Development
In the field of chemical process research and development, Methyl 2-(Methylthio)pyrimidine-5-carboxylate is used to design more efficient and sustainable synthetic routes. This is crucial for the large-scale production of pharmaceuticals while adhering to green chemistry principles .
Molecular Docking Studies
Finally, molecular docking studies utilize this compound to explore interactions with various proteins. These studies help in understanding the binding affinities and potential mechanisms of action for new drugs .
Mécanisme D'action
While the specific mechanism of action for “Methyl 2-(Methylthio)pyrimidine-5-carboxylate” is not available, pyrimidine derivatives have been studied for their neuroprotective and anti-inflammatory properties . They have shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective equipment, and washing thoroughly after handling .
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-methylsulfanylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-11-6(10)5-3-8-7(12-2)9-4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYRMEZGAWNWHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70458296 | |
| Record name | Methyl 2-(Methylthio)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38275-41-1 | |
| Record name | Methyl 2-(Methylthio)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-(methylthio)pyrimidine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene](/img/structure/B1313656.png)

![5,7-Dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B1313661.png)







